5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide
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Overview
Description
5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide is a complex organic compound with a unique structure that includes both imidazole and furodioxaphosphinin rings
Scientific Research Applications
5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
AICAR 3’,5’-Cyclic Phosphate, also known as NSC371796 or 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide, primarily targets the AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the physiological regulation of metabolism .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) that is capable of stimulating AMP-dependent protein kinase (AMPK) activity . It is phosphorylated to AICAR in cardiac myocytes to activate AMPK without changing the levels of the nucleotides . AICAR is able to enter the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase causing an increase in ATP levels and adenosine levels .
Biochemical Pathways
AICAR affects several biochemical pathways. It has been shown to affect glycerolipid, ceramide, and nucleotide synthesis pathways . It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) -regulated hepatic antioxidant capacity and inhibits NLRP3 inflammasome-mediated pyrolysis .
Pharmacokinetics
It is known that aicar is a cell-permeable nucleoside .
Result of Action
AICAR has been shown to have pleiotropic effects on anti-inflammatory and antioxidant stress . It has been used clinically to treat and protect against cardiac ischemic injury . The drug was first used in the 1980s as a method to preserve blood flow to the heart during surgery and is currently of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide involves multiple steps. One common method includes the reaction of appropriate imidazole derivatives with furodioxaphosphinin intermediates under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1H-imidazole-4-carboxamide
- 4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-hexyl-2(1H)-pyrimidinone
Uniqueness
What sets 5-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]imidazole-4-carboxamide apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
CAS No. |
35908-14-6 |
---|---|
Molecular Formula |
C9H13N4O7P |
Molecular Weight |
320.20 g/mol |
IUPAC Name |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-aminoimidazole-4-carboxamide |
InChI |
InChI=1S/C9H13N4O7P/c10-7-4(8(11)15)12-2-13(7)9-5(14)6-3(19-9)1-18-21(16,17)20-6/h2-3,5-6,9,14H,1,10H2,(H2,11,15)(H,16,17)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
QQDWJBYNAORJHB-UUOKFMHZSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O |
SMILES |
C1C2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC(=C3N)C(=O)N)O)OP(=O)(O1)O |
35908-14-6 | |
Synonyms |
5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 3’:5’-cyclic-monophosphate; _x000B_5-Amino-1-(3,5-O-phosphinico-β-D-ribofuranosyl)-1H-imidazole-4-carboxamide; _x000B_NSC 371796; _x000B_ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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